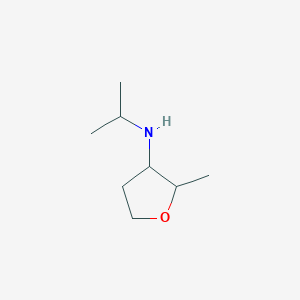![molecular formula C22H25N5O5 B2606103 2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 1775554-74-9](/img/structure/B2606103.png)
2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide is a useful research compound. Its molecular formula is C22H25N5O5 and its molecular weight is 439.472. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Bioequivalence Studies 2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide, as part of the novel non-steroidal anti-inflammatory agents, has been evaluated for bioequivalence in tablet and capsule formulations. A study aimed to assess the pharmacokinetic parameters (Tmax, Cmax, AUC, t1/2 beta) of this compound in healthy volunteers, indicating comparable pharmacokinetic properties between the two formulations and therefore suggesting bioequivalence (Annunziato & di Renzo, 1993).
Neuroinflammation Imaging Another significant application involves the use of a novel radioligand, 11C-N,N-diethyl-2-[2-(4-methoxyphenyl)-5,7-dimethyl-pyrazolo[1,5-a]pyrimidin-3-yl]-acetamide (11C-DPA-713), which binds to the translocator protein (TSPO) with high affinity. This has been investigated as a potential marker for neuroinflammation in human subjects using PET imaging. The study demonstrated that 11C-DPA-713 shows promise as a ligand for evaluating TSPO binding, potentially improving the sensitivity for detecting increased TSPO expression (Endres et al., 2009).
Metabolite Analysis In the realm of drug metabolism, detailed studies have been conducted to understand the metabolic pathways and excretion profiles of various compounds. For instance, research into acetaminophen metabolism in humans utilized high-resolution liquid chromatography to identify and quantify multiple metabolites in urine and serum, showcasing the complexity of drug metabolism and the importance of advanced analytical techniques in pharmacokinetic studies (Mrochek et al., 1974).
Environmental Exposure Assessment Environmental exposure to organophosphorus and pyrethroid pesticides has been evaluated in populations, including preschool children, through the analysis of urine samples. This research highlights the widespread exposure to these compounds and underscores the significance of monitoring environmental pollutants and their impact on human health (Babina et al., 2012).
Mechanism of Action
Target of Action
The primary target of this compound is :
- Unfortunately, specific information regarding the exact molecular target remains elusive. Further research is needed to identify the precise protein or receptor that interacts with this compound.
Mode of Action
The mode of action involves the following steps :
- The compound binds to its target (yet to be determined) through specific interactions. Upon binding, conformational changes occur in the target protein or receptor. These conformational changes trigger downstream signaling pathways, leading to altered cellular responses.
Pharmacokinetics
The compound’s pharmacokinetic properties include :
- It is absorbed from the gastrointestinal tract. It distributes to various tissues, including the central nervous system. Metabolism occurs, possibly involving liver enzymes. Elimination primarily occurs via urine and feces.
Action Environment
Environmental factors play a crucial role in the compound’s efficacy and stability :
- The compound’s activity may vary with pH. Its stability could be influenced by temperature fluctuations. Solubility affects bioavailability.
properties
IUPAC Name |
2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidin-2-yl]-N-(2-methoxy-5-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O5/c1-4-18-24-20(25-32-18)19-15-7-5-6-10-26(15)22(30)27(21(19)29)12-17(28)23-14-11-13(2)8-9-16(14)31-3/h8-9,11H,4-7,10,12H2,1-3H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VENMIPBPARIKFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=C3CCCCN3C(=O)N(C2=O)CC(=O)NC4=C(C=CC(=C4)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methyl-7-azaspiro[3.5]nonan-2-one](/img/structure/B2606020.png)
![2-(Phenylmethoxycarbonylamino)-2-[3-(4-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2606021.png)
![2-Methoxyethyl 4-chloro-5-methyl-2-pyridin-3-ylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2606022.png)


![4-chloro-N-(2-chlorobenzyl)-3-[(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)amino]benzamide](/img/structure/B2606028.png)





![[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl] (E)-3-(3-methoxyphenyl)prop-2-enoate](/img/structure/B2606038.png)
![N-(3-chlorophenyl)-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2606041.png)
![(Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2606042.png)